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Compound of Interest

Compound Name:
3-(4-Chlorophenyl)-1-

cyclopropylpiperazine

CAS No.: 1248908-14-6

Cat. No.: B1455887

Get Quote

Executive Summary
The compound 3-(4-Chlorophenyl)-1-cyclopropylpiperazine is a highly specialized,

advanced building block utilized in modern medicinal chemistry and drug discovery. Piperazine

scaffolds are ubiquitous in neuroactive and oncological pharmacophores; however, precise

functionalization at specific vectors (N1 vs. N4, and C2/C3) is required to fine-tune

pharmacokinetics and target binding. This whitepaper provides a rigorous technical breakdown

of its structural identity, physicochemical properties, and a self-validating regioselective

synthetic protocol.

Chemical Identity & Structural Parameters
While simple piperazine derivatives like 1-cyclopropylpiperazine (CAS 20327-23-5) [1] and 2-

(4-chlorophenyl)piperazine (CAS 91517-25-8) [2] possess widely indexed registry numbers, the

assembled scaffold of 3-(4-Chlorophenyl)-1-cyclopropylpiperazine is typically tracked as a

proprietary or catalog-specific intermediate in high-throughput screening libraries.

The molecule features a piperazine core with two critical modifications:
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N1-Cyclopropyl Group: A tertiary amine modification.

C3-(4-Chlorophenyl) Group: A bulky, lipophilic halogenated aryl ring adjacent to the

secondary amine (N4).

Because the C3 carbon is asymmetrically substituted, the molecule possesses a chiral center,

existing as both (R) and (S) enantiomers. In drug development, these enantiomers are often

resolved to prevent off-target toxicity.

Physicochemical & Pharmacophore Profiling
The strategic placement of the cyclopropyl and 4-chlorophenyl groups is not arbitrary. The

cyclopropyl ring restricts the conformational flexibility of the nitrogen lone pair, which slightly

lowers the pKa​compared to a standard N -methyl group. More importantly, it drastically

increases metabolic stability by sterically shielding the nitrogen from CYP3A4-mediated

oxidative N -dealkylation. Simultaneously, the 4-chlorophenyl group provides a strong π -

stacking and hydrophobic interaction vector, a classic motif for binding to monoamine

transporters (DAT, SERT) or G-protein coupled receptors (GPCRs).
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Property Value Causality / Significance

Molecular Formula C13​H17​ClN2​
Defines the exact atomic

composition.

Molecular Weight 236.74 g/mol
Optimal for oral bioavailability

(Lipinski's Rule of 5).

Exact Mass 236.1080 Da
Critical for high-resolution LC-

MS validation.

Topological Polar Surface Area

(TPSA)
~24.06 Å²

Excellent blood-brain barrier

(BBB) penetrability.

Hydrogen Bond Donors 1

The secondary amine (N4)

remains available for H-

bonding.

Hydrogen Bond Acceptors 2

Both N1 and N4 can act as H-

bond acceptors in binding

pockets.

Rotatable Bonds 2

Low flexibility ensures a lower

entropic penalty upon target

binding.

Regioselective Synthesis Logic & Nomenclature
Shift
Synthesizing 3-(4-Chlorophenyl)-1-cyclopropylpiperazine requires precise regiocontrol. The

most efficient retrosynthetic pathway begins with 2-(4-chlorophenyl)piperazine.

The Nomenclature Shift (Expert Insight): When starting with 2-(4-chlorophenyl)piperazine, the

phenyl group is at C2, flanked by N1 and N4. The N1 position is highly sterically hindered by

the adjacent bulky aryl group. When a cyclopropylating agent is introduced, it selectively

attacks the unhindered N4 position. By IUPAC lowest-locant rules, numbering must begin at the

substituted nitrogen to give substituents the lowest possible numbers. Thus, the original N4

becomes N1, and the original C2 becomes C3. Therefore, the regioselective alkylation of 2-(4-
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chlorophenyl)piperazine directly yields 1-cyclopropyl-3-(4-chlorophenyl)piperazine, fulfilling the

target structure.

2-(4-Chlorophenyl)piperazine
(Sterically hindered N1)

Iminium Ion Intermediate
(Forms at less hindered N4)

 Condensation

(1-Ethoxycyclopropoxy)TMS
NaBH3CN, AcOH, MeOH

 Reagent Addition
3-(4-Chlorophenyl)-1-cyclopropylpiperazine

(Target Compound)

 Reductive Amination
(Regioselective)

Click to download full resolution via product page
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Fig 1: Regioselective reductive cyclopropylation workflow.

Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol incorporates built-in validation

mechanisms (causality-driven choices and analytical checkpoints).

Step-by-Step Methodology
Step 1: Iminium Formation

Action: Dissolve 2-(4-chlorophenyl)piperazine (1.0 eq) in anhydrous methanol. Add glacial

acetic acid dropwise to adjust the pH to ~5.0.

Causality: Mildly acidic conditions are strictly required to protonate the secondary amine,

facilitating nucleophilic attack on the cyclopropanone equivalent while preventing unwanted

over-alkylation or ring-opening side reactions.

Step 2: Reagent Addition

Action: Add (1-ethoxycyclopropoxy)trimethylsilane (1.2 eq) to the mixture. Stir the reaction

under an inert argon atmosphere at 60°C for 2 hours.

Causality: (1-Ethoxycyclopropoxy)TMS acts as a stable, controlled precursor to

cyclopropanone in situ. Due to the severe steric bulk of the C2-aryl group blocking N1, the

transient cyclopropanone reacts exclusively at the unhindered N4 position to form an

iminium intermediate.

Step 3: Selective Reduction

Action: Cool the reaction vessel to 0°C. Portion-wise, add Sodium cyanoborohydride (

NaBH3​CN ) (1.5 eq). Allow the mixture to warm to room temperature and stir for 12 hours.

Causality: NaBH3​CN is specifically chosen over NaBH4​because it is kinetically stable in

mildly acidic conditions (pH 5.0) and selectively reduces the iminium ion without reducing the

unreacted ketone equivalents or generating excessive hydrogen gas.

Step 4: Workup & Analytical Validation (The Self-Validating System)
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Action: Quench the reaction with 1M NaOH to free-base the piperazine. Extract with Ethyl

Acetate (3x), dry over anhydrous Na2​SO4​, and concentrate in vacuo. Purify via flash column

chromatography (DCM:MeOH 95:5).

Validation (LC-MS & NMR):

Mass Spec: Confirm the exact mass [M+H]+ at m/z 237.11.

2D NOESY NMR (Crucial): To prove regioselectivity, run a 2D NOESY NMR. A spatial

cross-peak must be observed between the cyclopropyl methine proton and the C5/C6

piperazine protons. The absence of a cross-peak between the cyclopropyl protons and the

C3 methine proton confirms that alkylation occurred at the correct, unhindered nitrogen.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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